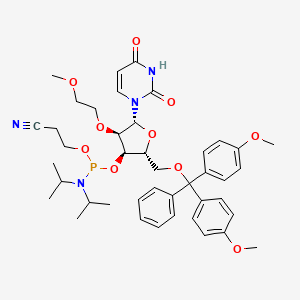
Topaz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topaz is a silicate mineral made of aluminum and fluorine with the chemical formula Al2SiO4(F,OH)2 . It is used as a gemstone in jewelry and other adornments . Common topaz in its natural state is colorless, though trace element impurities can make it pale blue or golden brown to yellow-orange . It is renowned for its dazzling array of colors, including shades of blue, yellow, pink, brown, and more .
Synthesis Analysis
Topaz is formed by fluorine-bearing vapors given off during the last stages of the crystallization of igneous rocks . It typically occurs in cavities in rhyolites and granite, in pegmatite dikes, and in high-temperature veins . A study found that at approximately 1000°C, topaz begins to form silica (SiO2) and mullite [(Al2O3)3–4(SiO2)2]. The presence of fluoride reduced the decomposition point of the silica–alumina system, which is normally in the range of 1700–1800°C .Molecular Structure Analysis
Topaz has an orthorhombic crystal structure . In this structure, the crystallographic axes are not equal in length and are at right angles to each other . The crystal lattice is composed of interconnected tetrahedra formed by silicon and oxygen atoms, with aluminum atoms occupying some of the tetrahedral positions . The arrangement of aluminum and silicon atoms in the crystal structure determines the mineral’s properties and colors .Chemical Reactions Analysis
Topaz undergoes thermal decomposition at around 1000°C, forming silica (SiO2) and mullite [(Al2O3)3–4(SiO2)2]. The presence of fluoride reduces the decomposition point of the silica–alumina system, which is normally in the range of 1700–1800°C .Physical And Chemical Properties Analysis
Topaz has a hardness of 8 on the Mohs scale, making it quite durable and suitable for various jewelry applications . Its distinctive vitreous (glass-like) luster contributes to its appeal as a gemstone . Topaz can form in a variety of crystal habits, including prismatic crystals and terminated points . It often exhibits pleochroism, meaning it can display different colors when viewed from different angles .Direcciones Futuras
Topaz continues to be a popular gemstone due to its wide range of natural and treated colors. Future developments in the field of topaz research and marketization are expected to focus on improving the quality and experience of photo editing tasks, improving AI model quality, and bringing topaz to more platforms .
Propiedades
Número CAS |
1302-59-6 |
|---|---|
Nombre del producto |
Topaz |
Fórmula molecular |
C12H22FeN3O14 |
Peso molecular |
0 |
Sinónimos |
ALUMINIUMSILICOFLUORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



